7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one chemical properties
7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one chemical properties
An In-depth Technical Guide to 7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one: A Core Scaffold for Modern Drug Discovery
Executive Summary
7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, also known as 7-bromo-5-fluorooxindole, is a strategically designed heterocyclic compound that serves as a pivotal building block for researchers in medicinal chemistry and drug development. The oxindole core is a privileged scaffold found in numerous biologically active compounds, and the specific halogenation pattern of this molecule—a bromine atom at the 7-position and a fluorine atom at the 5-position—imparts a unique combination of reactivity and desirable physicochemical properties. The bromine atom provides a versatile synthetic handle for elaboration via modern cross-coupling reactions, while the fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, key reactivity, and its application in the design of novel therapeutics, particularly kinase inhibitors.
The Strategic Importance of the 7-Bromo-5-fluorooxindole Scaffold
The Oxindole Core: A Privileged Structure in Medicinal Chemistry
The 2-oxindole (or 2,3-dihydro-1H-indol-2-one) framework is a cornerstone in drug discovery, most famously exemplified by Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib's structure features a 5-fluoro-2-oxo-1,2-dihydroindole core, demonstrating the clinical significance of this heterocyclic system in targeting critical signaling pathways involved in tumorigenesis and angiogenesis.[1] The inherent planarity, hydrogen bonding capabilities (at the N-H and C=O groups), and synthetic tractability of the oxindole scaffold make it an ideal starting point for developing potent and selective inhibitors for a wide range of biological targets.
Rationale for Dual Halogenation: The Roles of Bromine and Fluorine
The specific placement of bromine and fluorine atoms on the oxindole ring is a deliberate design choice aimed at maximizing its utility for structure-activity relationship (SAR) studies.
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Bromine at C-7: The bromine atom serves as an exceptionally useful functional handle. It is strategically positioned for regioselective modification through a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[2][3] This allows for the systematic introduction of diverse aryl, heteroaryl, or alkyl groups to explore the chemical space around the core scaffold, a critical process in lead optimization.[3]
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Fluorine at C-5: The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacokinetic profile.[2] The strong electron-withdrawing nature of fluorine can increase metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its small size and unique electronic properties can improve membrane permeability and modulate the acidity of the N-H proton, potentially leading to stronger and more specific interactions with target proteins.[2]
Physicochemical and Spectroscopic Profile
Core Chemical Properties
A summary of the key physicochemical properties of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is presented below.
| Property | Value | Source |
| CAS Number | 945379-34-0 | [4] |
| Molecular Formula | C₈H₅BrFNO | Self-derived |
| Molecular Weight | 230.04 g/mol | Self-calculated |
| Appearance | Expected to be a solid | |
| IUPAC Name | 7-bromo-5-fluoro-1,3-dihydro-indol-2-one | [4] |
Anticipated Spectroscopic Characterization
While specific spectral data for this exact compound is not widely published, its structure allows for the confident prediction of its key spectroscopic features.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the two protons on the benzene ring, likely appearing as doublets or doublet of doublets due to coupling with each other and the fluorine atom. A singlet or broad singlet would correspond to the N-H proton. A characteristic singlet would also be present for the CH₂ protons at the 3-position of the oxindole ring.
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¹³C NMR: The carbon NMR would display eight distinct signals. The carbonyl carbon (C=O) at the 2-position would appear significantly downfield. Signals for the aromatic carbons would be observed, with their chemical shifts influenced by the bromine and fluorine substituents. The CH₂ carbon at the 3-position would appear in the aliphatic region.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (approximately equal intensity for M+ and M+2 peaks).
Synthesis and Reactivity
Synthetic Strategy: From Indole to Oxindole
The most logical and field-proven approach to synthesize 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is through the regioselective oxidation of its corresponding indole precursor, 7-bromo-5-fluoro-1H-indole. The indole itself can be synthesized from 1-bromo-5-fluoro-2-nitrobenzene via a reaction with vinylmagnesium bromide, which induces cyclization to form the indole ring.[5] The subsequent oxidation of the indole's 2-3 double bond to form the 2-oxo functionality is a standard transformation in heterocyclic chemistry.
Detailed Experimental Protocol: Synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one
This protocol is a representative method based on established chemical principles. Researchers should conduct their own risk assessment and optimization.
Objective: To synthesize 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one from 7-bromo-5-fluoro-1H-indole.
Reagents:
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7-Bromo-5-fluoro-1H-indole (1.0 eq) [CAS: 408355-23-7]
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N-Bromosuccinimide (NBS) (1.1 eq)
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tert-Butanol (t-BuOH)
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Water
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolution: Dissolve 7-bromo-5-fluoro-1H-indole (1.0 eq) in a mixture of t-BuOH and water (e.g., a 4:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of NBS: Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The reaction is often accompanied by a color change.
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Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.
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Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining bromine.
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Extraction: Dilute the mixture with water and extract the product with dichloromethane (3 x volumes).
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Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to yield pure 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The target compound is known to cause skin and eye irritation.[4]
Key Chemical Reactivity: A Platform for Derivatization
The primary value of this scaffold lies in the reactivity of the C-7 bromine atom, which enables extensive derivatization. This allows for the rapid generation of a library of analogues for biological screening.
Caption: Key Cross-Coupling Reactions for Derivatization.
Applications in Modern Drug Discovery
A Versatile Building Block for Kinase Inhibitor Libraries
The structural similarity of the 5-fluorooxindole core to that of Sunitinib makes 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one an exceptionally valuable starting material for the synthesis of novel kinase inhibitors.[1] By using the derivatization strategies outlined above, researchers can append a wide variety of chemical moieties at the 7-position to probe interactions with the solvent-exposed regions of a kinase active site, thereby fine-tuning potency and selectivity.
Workflow for Scaffold-Based Drug Discovery
The integration of this building block into a typical drug discovery pipeline follows a logical progression from initial library synthesis to the identification of a clinical candidate.
Caption: Scaffold-Based Drug Discovery Workflow.
Safety and Handling
7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is classified as a hazardous substance.
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Hazards: It is known to cause skin irritation (H315) and serious eye irritation (H319).[4]
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Handling: All manipulations should be carried out in a chemical fume hood. Personal protective equipment, including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its design, which combines a biologically relevant oxindole core with synthetically versatile and pharmacokinetically favorable halogen substituents, provides researchers with a powerful platform for the efficient discovery and optimization of novel therapeutic agents. The principles and protocols outlined in this guide are intended to equip scientists with the foundational knowledge required to fully leverage the potential of this high-value chemical building block.
References
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Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Retrieved from [Link]
Sources
- 1. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Bromo-5-fluoro-1H-indole|CAS 408355-23-7 [benchchem.com]
- 3. benchchem.com [benchchem.com]
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